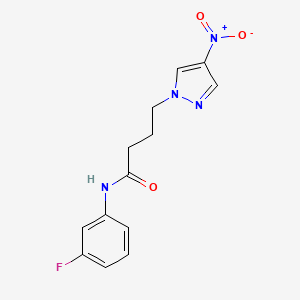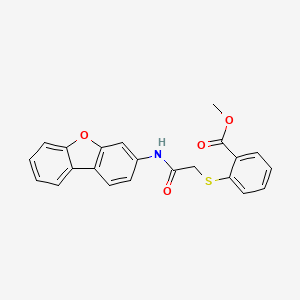
N-(3-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is an organic compound that features a fluorinated phenyl group and a nitro-substituted pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration of the pyrazole ring: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the amide bond: The nitrated pyrazole is then coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: 4-(4-amino-1H-pyrazol-1-yl)-N-(3-fluorophenyl)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-fluorobenzoic acid and 4-(4-nitro-1H-pyrazol-1-yl)butanamine.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features could make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorine atom and nitro group could play crucial roles in binding interactions and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chlorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-fluorophenyl)-4-(4-amino-1H-pyrazol-1-yl)butanamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(3-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both a fluorine atom and a nitro group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can lead to unique interactions with biological targets and distinct electronic properties.
Eigenschaften
Molekularformel |
C13H13FN4O3 |
|---|---|
Molekulargewicht |
292.27 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-4-(4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C13H13FN4O3/c14-10-3-1-4-11(7-10)16-13(19)5-2-6-17-9-12(8-15-17)18(20)21/h1,3-4,7-9H,2,5-6H2,(H,16,19) |
InChI-Schlüssel |
XJKRSNMMFNLJPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-[1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11497712.png)
![1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B11497715.png)
![ethyl 12-(4-methoxyphenyl)-4,4,14-trimethyl-6-oxo-1,8,9,15,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),8,10,12,14,16-hexaene-13-carboxylate](/img/structure/B11497716.png)

![4-chloro-N-{5-[2-(ethylamino)-2-oxoethyl]-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B11497725.png)
![7'-Amino-1-[(3-fluorophenyl)methyl]-2'-(methylsulfanyl)-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11497726.png)
![4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11497734.png)
![2,2'-Oxybis[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine]](/img/structure/B11497750.png)

![3-(4-Chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid](/img/structure/B11497763.png)
![3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11497770.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[2-(2-hydroxyethyl)piperidin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11497773.png)

